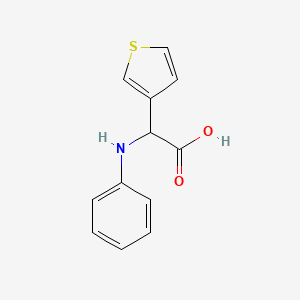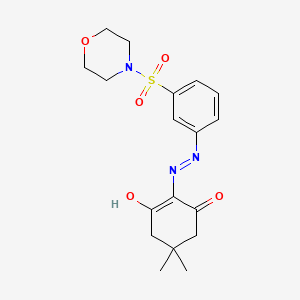![molecular formula C19H13Cl4N3O2 B2860009 1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-2-[(2,6-dichlorophenyl)methyl]butane-1,3-dione CAS No. 677749-44-9](/img/structure/B2860009.png)
1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-2-[(2,6-dichlorophenyl)methyl]butane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-2-[(2,6-dichlorophenyl)methyl]butane-1,3-dione is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes multiple aromatic rings and a triazole moiety, contributing to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-2-[(2,6-dichlorophenyl)methyl]butane-1,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of 2-(2,6-dichlorophenyl)acetonitrile with 1-(3,5-dichlorophenyl)-1H-1,2,4-triazole-4-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide or tetrahydrofuran. The resulting intermediate is then subjected to further functionalization to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-2-[(2,6-dichlorophenyl)methyl]butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the triazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-2-[(2,6-dichlorophenyl)methyl]butane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-2-[(2,6-dichlorophenyl)methyl]butane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety can form coordination complexes with metal ions, influencing enzyme activity. Additionally, the aromatic rings can participate in π-π interactions with protein residues, affecting protein function and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,4-Dichlorophenyl)-6-methyl-4-[(1H-1,2,4-triazol-1-yl)methyl]nicotinonitrile
- cis-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulphonate
Uniqueness
Compared to similar compounds, 1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-2-[(2,6-dichlorophenyl)methyl]butane-1,3-dione stands out due to its unique combination of dichlorophenyl and triazole moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propriétés
IUPAC Name |
2-[(2,6-dichlorophenyl)methyl]-1-[1-(3,5-dichlorophenyl)triazol-4-yl]butane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl4N3O2/c1-10(27)14(8-15-16(22)3-2-4-17(15)23)19(28)18-9-26(25-24-18)13-6-11(20)5-12(21)7-13/h2-7,9,14H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBNKTGACIPYAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=C(C=CC=C1Cl)Cl)C(=O)C2=CN(N=N2)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B2859931.png)
![3-(1H-1,3-benzodiazol-1-yl)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)propanamide](/img/structure/B2859932.png)
![3-[(2-fluorophenyl)methyl]-2-{[(2-fluorophenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2859933.png)

![N-(3-chloro-4-methylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2859936.png)


![2-Cyclopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2859939.png)



